N-(1-cyclopentylpiperidin-4-yl)-4-(N-methylanilino)piperidine-1-carboxamide
Description
N-(1-cyclopentylpiperidin-4-yl)-4-(N-methylanilino)piperidine-1-carboxamide is a complex organic compound that belongs to the class of piperidine derivatives. These compounds are known for their diverse pharmacological activities and are often studied for their potential therapeutic applications.
Properties
IUPAC Name |
N-(1-cyclopentylpiperidin-4-yl)-4-(N-methylanilino)piperidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H36N4O/c1-25(20-7-3-2-4-8-20)21-13-17-27(18-14-21)23(28)24-19-11-15-26(16-12-19)22-9-5-6-10-22/h2-4,7-8,19,21-22H,5-6,9-18H2,1H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRKVPFGVLIFESO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCN(CC1)C(=O)NC2CCN(CC2)C3CCCC3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H36N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-cyclopentylpiperidin-4-yl)-4-(N-methylanilino)piperidine-1-carboxamide typically involves multi-step organic reactions. The process may start with the preparation of the piperidine ring, followed by the introduction of the cyclopentyl group and the N-methylanilino moiety. Common reagents used in these steps include cyclopentanone, aniline derivatives, and various piperidine precursors. Reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(1-cyclopentylpiperidin-4-yl)-4-(N-methylanilino)piperidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions may vary, but typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions could result in a wide range of derivatives with different functional groups.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: For studying its effects on biological systems, including its potential as a pharmacological agent.
Medicine: Investigating its therapeutic potential for treating various diseases.
Industry: As an intermediate in the production of pharmaceuticals or other chemical products.
Mechanism of Action
The mechanism of action of N-(1-cyclopentylpiperidin-4-yl)-4-(N-methylanilino)piperidine-1-carboxamide would depend on its specific interactions with molecular targets. These could include binding to receptors, enzymes, or other proteins, leading to changes in cellular signaling pathways and physiological effects. Detailed studies would be required to elucidate these mechanisms and identify the molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(1-cyclopentylpiperidin-4-yl)-4-(N-methylanilino)piperidine-1-carboxamide include other piperidine derivatives with different substituents. Examples might include:
- N-(1-cyclohexylpiperidin-4-yl)-4-(N-methylanilino)piperidine-1-carboxamide
- N-(1-cyclopropylpiperidin-4-yl)-4-(N-methylanilino)piperidine-1-carboxamide
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural features, which may confer unique pharmacological properties or reactivity compared to other similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
